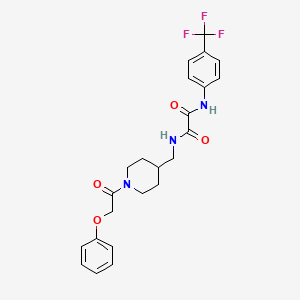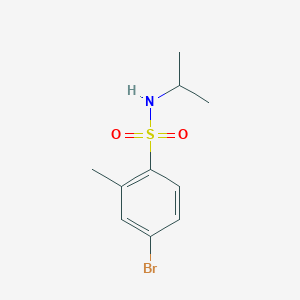
4-BRomo-N-isopropyl-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse range of applications in chemistry and biology. While the specific compound is not directly studied in the provided papers, related compounds with bromo and sulfonamide groups have been synthesized and analyzed for various properties and applications. For instance, sodium N-bromo-p-nitrobenzenesulfonamide has been used as an oxidizing titrant due to its composition and structure . Similarly, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential .
Synthesis Analysis
The synthesis of related brominated sulfonamides typically involves the reaction of a bromobenzenesulfonyl chloride with an appropriate amine. For example, the synthesis of a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was achieved by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to obtain an intermediate compound, which was then further reacted with different electrophiles to yield the target compounds . Another example is the unexpected synthesis of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide through an aminohalogenation reaction .
Molecular Structure Analysis
The molecular structure of brominated sulfonamides can be complex and is often determined using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, revealing its monoclinic space group and other structural parameters . Additionally, vibrational spectroscopic properties of nitrobenzenesulfonamides were studied using FT-IR and FT-Raman techniques, complemented by density functional theory (DFT) calculations .
Chemical Reactions Analysis
Brominated sulfonamides can participate in various chemical reactions. For example, the bromination-dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate led to the formation of a compound that behaved as a synthetic equivalent of an alkyne derivative in reactions with nucleophiles . These reactions typically involve nucleophilic attack at the β-position relative to the sulfonyl group, leading to the formation of Michael adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated sulfonamides are influenced by their molecular structure. The presence of a bromine atom and a sulfonamide group can significantly affect the compound's reactivity, solubility, and other physical properties. For example, the sodium N-bromo-p-nitrobenzenesulfonamide compound was reported to be a better titrant than its chlorine analogs, indicating its unique chemical properties . The vibrational analysis of nitrobenzenesulfonamides provided insights into the effects of substituents on the characteristic bands in the spectra, which is crucial for understanding the compound's behavior .
Scientific Research Applications
Synthesis and Structural Characterization
- Methylbenzenesulfonamide derivatives like 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide have shown potential in synthesizing novel compounds with applications in drug development, particularly for HIV-1 infection prevention. For example, Cheng De-ju (2015) synthesized N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, a similar compound, demonstrating this potential in medical research (Cheng De-ju, 2015).
Anticancer Properties
- Zhang, Shi-jie, Hu, and Wei-Xiao (2010) identified anticancer properties in a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide. This suggests potential applications of similar derivatives in cancer research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Antibacterial and Anti-inflammatory Applications
- A study by M. Abbasi et al. (2017) on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which are structurally similar to 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide, revealed significant antibacterial and anti-inflammatory properties. This indicates potential therapeutic applications for inflammatory and bacterial diseases (M. Abbasi et al., 2017).
Antimicrobial and Antiproliferative Agents
- Shimaa M. Abd El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives with potent antimicrobial and antiproliferative effects. This research highlights the utility of these compounds in developing treatments against microbial infections and cell proliferation disorders (Shimaa M. Abd El-Gilil, 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that benzenesulfonamides can participate in free radical reactions . In such reactions, a molecule like N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then interacts with the benzenesulfonamide, leading to various transformations .
Biochemical Pathways
Benzenesulfonamides are known to participate in free radical reactions, which can lead to various biochemical transformations .
Pharmacokinetics
The compound’s molecular weight of 2922 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Similar compounds have been known to cause various biochemical transformations through free radical reactions .
Action Environment
The action, efficacy, and stability of 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .
properties
IUPAC Name |
4-bromo-2-methyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)10-5-4-9(11)6-8(10)3/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJJPDUVRJOVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-BRomo-N-isopropyl-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

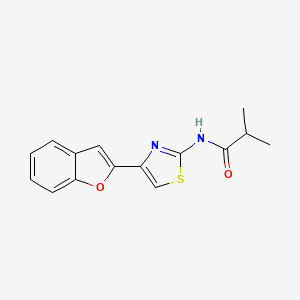
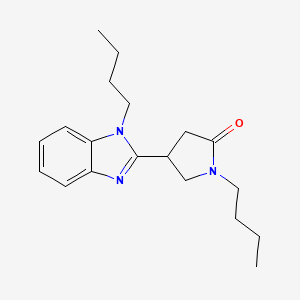
![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)
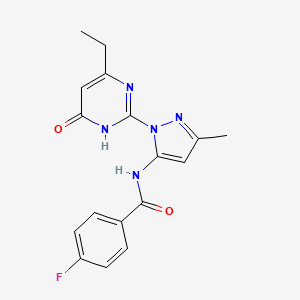
![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)
![3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004022.png)
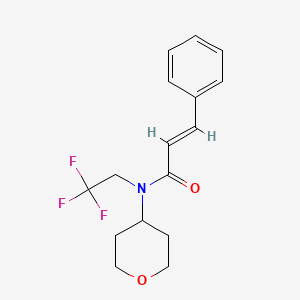
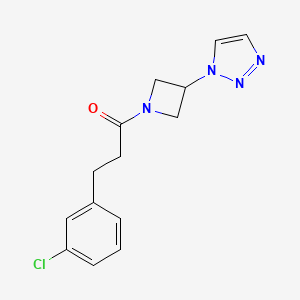
![3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3004026.png)
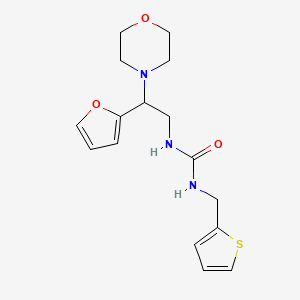
![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)
